5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
Description
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol group at position 2 and a 2,6-dimethylphenoxymethyl moiety at position 3. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic methylphenoxy group and reactivity from the thiol and oxadiazole functionalities.
Properties
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-4-3-5-8(2)10(7)14-6-9-12-13-11(16)15-9/h3-5H,6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNOGOXAYIUDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used to prepare 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenoxymethyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol, in anticancer therapies. The mechanism of action often involves the inhibition of specific protein kinases and the induction of apoptosis in cancer cells.
- Case Study : A study demonstrated that oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) at concentrations around .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the thiol group enhances its reactivity and potential efficacy against bacterial strains.
- Research Findings : In vitro tests have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents .
Material Science
This compound is being explored for applications in materials science due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for use in organic electronics and sensor technologies.
- Application Example : The compound has been tested as a ligand in coordination chemistry, showing promising results in forming stable metal complexes that have potential applications in catalysis .
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can result in the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives
Anticancer Potential
- Compound 6a ((4-benzoyl phenoxy)-[1,3,4]oxadiazole-2-thiol) and related derivatives were synthesized for anticancer screening. The benzoyl group’s planar structure may intercalate DNA, a feature absent in the target compound’s bulkier dimethylphenoxy group, which could limit such interactions .
Physicochemical Properties
- Crystallinity: Compound 5a crystallized in the monoclinic system (space group P21/c), whereas steric effects from the target compound’s dimethyl groups may alter crystal packing, affecting formulation stability .
Molecular Docking and Target Interactions
- SDH Inhibition: Compound 5g and penthiopyrad share binding modes with SDH (PDB: 2FBW), where the oxadiazole-thioether scaffold and carbonyl groups are critical. The target compound’s phenoxymethyl group may disrupt these interactions due to bulkiness, necessitating structural optimization .
- HDAC6 Inhibition: A patent () highlights oxadiazoles with benzo[b]thiophenyl groups as HDAC6 inhibitors.
Biological Activity
5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H12N2O2S
- Molecular Weight : 236.2902 g/mol
- CAS Number : 80549-61-7
- Structure : The compound features a thiol group and an oxadiazole ring which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its effectiveness against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 3.52 | Induction of apoptosis |
| RPMI-8226 (Leukemia) | 9.51 | Inhibition of topoisomerase I |
| UACC-62 (Melanoma) | 4.65 | Disruption of cell cycle |
| HCT-116 (Colon) | 0.67 | EGFR inhibition |
| ACHN (Renal) | 0.80 | Src kinase inhibition |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer types, with IC50 values lower than many standard chemotherapeutics.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways.
- Enzyme Inhibition : It inhibits key enzymes such as topoisomerase I and EGFR, which are crucial in cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to cell death in rapidly dividing cancer cells.
Study 1: Antiproliferative Effects
A study conducted on a library of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against human tumor cell lines HCT-116 and HeLa. The results indicated a direct correlation between structural modifications and biological activity, emphasizing the importance of the oxadiazole scaffold in drug design .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies revealed strong interactions with EGFR and topoisomerase I, suggesting potential pathways for therapeutic intervention .
Q & A
Q. What are the optimal synthetic routes for 5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Functionalization of the phenoxymethyl group via nucleophilic substitution or coupling reactions . Critical parameters include temperature (60–100°C), pH (acidic for cyclization), and solvent choice (DMF or THF for coupling). Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- NMR spectroscopy : The thiol (-SH) proton appears as a singlet at δ 3.8–4.2 ppm, while the oxadiazole protons resonate at δ 8.1–8.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₁H₁₂N₂O₂S = 236.29 g/mol) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must match calculated values (e.g., C: 55.93%, H: 5.12%) .
Q. What preliminary biological activities are associated with this compound?
Oxadiazole-thiol derivatives exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiol-mediated enzyme inhibition .
- Antioxidant potential : IC₅₀ ~ 50 µM in DPPH radical scavenging assays, attributed to the redox-active thiol group .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
